molecular formula C11H9NO B009683 4-Phenylpyridin-3-ol CAS No. 101925-26-2

4-Phenylpyridin-3-ol

Cat. No. B009683
M. Wt: 171.19 g/mol
InChI Key: SSLNVXAJNXCTNE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Phenylpyridin-3-ol often involves the oxidative polycondensation of precursors, such as 4-aminopyridine, using oxidants like NaOCl. In one study, oligo-4-aminopyridine (4-OAP) was synthesized with about 85% conversion efficiency from 4-aminopyridine in aqueous solution medium acidic and neutral conditions. This process highlights the effectiveness of specific oxidative conditions in synthesizing pyridine derivatives (Kaya & Koyuncu, 2003).

Molecular Structure Analysis

The molecular structure of 4-Phenylpyridin-3-ol derivatives often showcases interesting features, such as synthon polymorphism and pseudopolymorphism in co-crystals. For instance, co-crystals of 4-phenylpyridine with various acids exhibit diverse structural landscapes, emphasizing the compound's ability to form stable structures with significant hydrogen bonding and potential proton transfer interactions (Mukherjee & Desiraju, 2011).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenylpyridin-3-ol derivatives can lead to the formation of various complexes and oligomers, demonstrating the compound's versatile reactivity and potential for creating materials with novel properties. For example, oligomers formed through reactions with diethylborylphenyl groups exhibit self-assembly behavior, which could be exploited in materials science and nanotechnology (Wakabayashi et al., 1999).

Physical Properties Analysis

The physical properties of 4-Phenylpyridin-3-ol and its derivatives, such as thermal stability and molecular weight distribution, are crucial for understanding their behavior in various applications. The thermal stability, as analyzed through TG analysis in one study, reveals significant resistance against thermo-oxidative decomposition, which is essential for applications in high-temperature environments (Kaya & Koyuncu, 2003).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and the ability to form complexes with metals, define the versatility of 4-Phenylpyridin-3-ol derivatives in catalysis, material science, and organic synthesis. Studies highlight the compound's role in forming stable complexes with metals such as zinc, demonstrating its potential in developing new materials with unique luminescent and electronic properties (Ma et al., 2010).

Scientific Research Applications

Chemistry

Pyridin-4-ol is used in reactions with pentafluoro- and pentachloropyridines. The product of the reaction is a result of an attack at the nitrogen atom . This reaction is part of the synthesis of novel families of polysubstituted heterocycles with useful biological properties and pharmaceutical applications . The structures of compounds were confirmed by IR spectroscopy, 1H, 13C, and 19F NMR spectroscopy, as well as elemental analysis and X-ray crystallography .

Nanotechnology

Nanoparticles have significant applications in different sectors such as the environment, agriculture, food, biotechnology, biomedical, medicines, etc . FeNPs have several potential applications, including their use as catalysts, drug delivery systems, sensors, and energy storage and conversion . They have also been investigated for use in photovoltaic and solar cells and water purification and environmental remediation .

Reactions with Other Compounds

Pyridin-4-ol, a compound similar to 4-Phenylpyridin-3-ol, has been studied for its reactions with other compounds . For example, it yields a product of attack at the nitrogen atom when reacted with certain compounds . This type of reaction can be useful in the synthesis of novel compounds .

Synthesis of Piperidine Compounds

Even on the laboratory scale, hydrogenation of pyridine derivatives is the most effective way for the synthesis of piperidine compounds . With substituted pyridines, reduction to piperidine often led to a diastereomeric mixture in most cases . This could potentially apply to 4-Phenylpyridin-3-ol, although specific research would be needed to confirm this.

Aromatic Nucleophilic Substitution

Pyridin-4-ol, a compound similar to 4-Phenylpyridin-3-ol, has been studied for its reactions with other compounds . For example, it yields a product of attack at the nitrogen atom when reacted with certain compounds . This type of reaction, known as aromatic nucleophilic substitution, can be useful in the synthesis of a wide range of polyfunctional pyridine derivatives and macrocycles .

Safety And Hazards

4-Phenylpyridin-3-ol is classified as a hazardous substance. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-phenylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c13-11-8-12-7-6-10(11)9-4-2-1-3-5-9/h1-8,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSLNVXAJNXCTNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376586
Record name 3-Hydroxy-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Phenylpyridin-3-ol

CAS RN

101925-26-2
Record name 3-Hydroxy-4-phenylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376586
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
K Ito, T Doi, H Tsukamoto - Catalysts, 2023 - mdpi.com
We report an efficient method to prepare polysubstituted 3-hydroxypyridines from amino acids, propargyl alcohols, and arylboronic acids. The process involves Pd(0)-catalyzed anti-…
Number of citations: 3 www.mdpi.com

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